Cas no 958-09-8 (Deoxyadenosine)

Il deossiadenosina è un nucleoside composto da adenina e desossiribosio, fondamentale nella sintesi del DNA. Questo composto svolge un ruolo cruciale nei processi biologici, come la replicazione e la riparazione del DNA. La sua elevata purezza e stabilità lo rendono ideale per applicazioni in biotecnologia, ricerca genetica e sviluppo di farmaci. Grazie alla sua struttura ben definita, il deossiadenosina è ampiamente utilizzato in studi enzimatici e come blocco costitutivo per oligonuceotidi sintetici. La sua compatibilità con sistemi biologici ne garantisce l'utilizzo sicuro in ambienti di laboratorio avanzati.
Deoxyadenosine structure
Deoxyadenosine structure
Nome del prodotto:Deoxyadenosine
Numero CAS:958-09-8
MF:C10H13N5O3
MW:251.241921186447
MDL:MFCD00005754
CID:40410
PubChem ID:13730

Deoxyadenosine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2'-deoxyadenosine
    • Deoxyadenosine
    • 2`-Deoxyadenosine
    • 2'-Deoxyadenosine Anhydrous
    • 2'-DEOXY-D-ADENOSINE
    • adeninedeoxyribose
    • Adenosine,2'-deoxy
    • Adenyldeoxyriboside
    • DEOXYADENOSINE-2'
    • DESOXYADENOSINE
    • Adenine deoxyribonucleoside
    • Adenine deoxyribose
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • Adenine deoxy nucleoside
    • 2-Deoxyadenosine
    • 2'-Deoxyformycin A
    • ADENOSINE, 2'-DEOXY-
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • Adenine deoxyriboside
    • beta-D-ery
    • 2′-Deoxyadenosine (ACI)
    • 167: PN: US20040053876 SEQID: 167 unclaimed DNA
    • 78: PN: WO2022263569 PAGE: 208 claimed sequence
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine
    • D
    • 9: PN: WO2022247943 SEQID: 61 claimed sequence
    • 9H-Purin-6-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • 9H-Purin-6-amine, 9-(2-deoxy-β-D-ribofuranosyl)-
    • dA
    • NQZ-035
    • NSC 141848
    • NSC 143510
    • NSC 83258
    • β-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • β-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
    • 2'Deoxyadenosine
    • SR-01000397552
    • PD093862
    • 1-(2'-Deoxy-beta-threopentofuranosyl)adenine
    • .beta.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • FT-0612141
    • NCGC00095662-01
    • .beta.-D-Ribofuranose,2-dideoxy-
    • EN300-296236
    • .alpha.-Deoxyadenosine
    • 2'-Deoxy-.alpha.-adenosine
    • NSC-100793
    • 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine
    • NSC100793
    • SY102597
    • Oprea1_126267
    • VS-01692
    • NSC-91774
    • 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL
    • Adenine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
    • SCHEMBL12222478
    • NCGC00095662-02
    • 2 inverted exclamation mark -Deoxyadenosine
    • NSC143510
    • 9-(2-deoxypentofuranosyl)-9H-purin-6-amine
    • 7005-15-4
    • FT-0665767
    • AKOS005444927
    • NSC141848
    • NSC83258
    • 2''-deoxyadenosine (dAdo)
    • NSC91774
    • .alpha.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • NSC-143510
    • SCHEMBL23982174
    • 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • 5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • CHEMBL416340
    • SR-01000397552-1
    • SR-01000397552-2
    • dAdo
    • 2''-Deoxyadenosine
    • 5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
    • 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-ribofuranosyl)-
    • TriptotriterpenicacidA
    • FT-0771766
    • 9-(2-Deoxy-alpha-L-erythro-pentofuranosyl)-9H-purin-6-amine
    • BDBM50025883
    • NSC-83258
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol
    • DTXSID20862485
    • NCI60_042030
    • OLXZPDWKRNYJJZ-UHFFFAOYSA-N
    • 9-(2-Deoxy-.beta.-D-erythro-pentofuranosyl)adenine
    • FT-0633190
    • 2''deoxyadenosine
    • NCIOpen2_005678
    • 9H-Purin-6-amine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
    • NCI60_000920
    • 9-(2-deoxy-beta-D-ribofuranosyl)-9H-purin-6-amine
    • MLS000515799
    • 2'-Deoxyadenosine monohydrate
    • 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
    • MLS002695902
    • MLSMR
    • SMR000112273
    • MDL: MFCD00005754
    • Inchi: 1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
    • Chiave InChI: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
    • Sorrisi: NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12

Proprietà calcolate

  • Massa esatta: 251.10200
  • Massa monoisotopica: 251.101839
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 307
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 119
  • XLogP3: -0.5

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca
  • Densità: 1.2938 (rough estimate)
  • Punto di fusione: 188.0 to 192.0 deg-C
  • Punto di ebollizione: 394.4°C (rough estimate)
  • Punto di infiammabilità: 627.2 °C at 760 mmHg
  • Indice di rifrazione: 1.7610 (estimate)
  • Coefficiente di ripartizione dell'acqua: Soluble in water and caustic soda.
  • PSA: 119.31000
  • LogP: -0.36960
  • Rotazione specifica: -25° (c=0.5 in water)

Deoxyadenosine Informazioni sulla sicurezza

Deoxyadenosine Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Deoxyadenosine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM237795-10g
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 97%
10g
$*** 2023-03-29
Enamine
EN300-108104-0.05g
(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
958-09-8 95%
0.05g
$19.0 2023-10-28
TRC
D239583-10000mg
2’-Deoxyadenosine
958-09-8
10g
$80.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7526-500mg
2-Deoxyadenosine
958-09-8 98%
500mg
¥869.00 2023-09-09
Enamine
EN300-108104-50.0g
(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
958-09-8 95%
50g
$213.0 2023-04-20
eNovation Chemicals LLC
D624959-200g
2'-Deoxyadenosine
958-09-8 97%
200g
$600 2024-06-05
Fluorochem
092055-25g
2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 95%
25g
£64.00 2022-03-01
TRC
D239583-5g
2’-Deoxyadenosine
958-09-8
5g
$ 57.00 2023-09-08
Fluorochem
092055-5g
2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 95%
5g
£14.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R20570-5g
2-Deoxyadenosine
958-09-8 97%
5g
¥69.0 2023-07-10

Deoxyadenosine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
Riferimento
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Riferimento
Preparation of deoxynucleosides via homolytic deoxygenation reactions
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Pentaerythritol Solvents: Water ;  23 h, pH 7
Riferimento
Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides
Xu, Jianfeng ; Chmela, Vaclav ; Green, Nicholas J. ; Russell, David A.; Janicki, Mikolaj J. ; et al, Nature (London, 2020, 582(7810), 60-66

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Water ;  pH 7, 45 °C
Riferimento
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
Riferimento
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, 5 °C; 15 h, rt
Riferimento
Synthesis for 2'-deoxy-β-adenosine
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
Riferimento
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Calcium chloride Catalysts: Purine nucleoside phosphorylase Solvents: Water
Riferimento
Process for producing nucleoside compound
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Riferimento
A facile method for deprotection of trityl ethers using column chromatography
Pathak, Ashish K.; Pathak, Vibha; Seitz, Lainne E.; Tiwari, Kamal N.; Akhtar, Mohammad S.; et al, Tetrahedron Letters, 2001, 42(44), 7755-7757

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Purine nucleoside phosphorylase ,  Calcium chloride Solvents: Water
Riferimento
Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: 2-Mercaptoethanol ,  1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Water ;  4 h, 100 °C
Riferimento
Radical Reactions in Aqueous Medium Using (Me3Si)3SiH
Postigo, Al; Kopsov, Sergey; Ferreri, Carla; Chatgilialoglu, Chryssostomos, Organic Letters, 2007, 9(25), 5159-5162

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Water Solvents: Methanol ;  18 h, 6 °C
Riferimento
Pd(0)/Cu(I)-Mediated Direct Arylation of 2'-Deoxyadenosines: Mechanistic Role of Cu(I) and Reactivity Comparisons with Related Purine Nucleosides
Storr, Thomas E.; Baumann, Christoph G.; Thatcher, Robert J.; De Ornellas, Sara; Whitwood, Adrian C.; et al, Journal of Organic Chemistry, 2009, 74(16), 5810-5821

Deoxyadenosine Raw materials

Deoxyadenosine Preparation Products

Deoxyadenosine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:958-09-8)Deoxyadenosine
Numero d'ordine:A845471
Stato delle scorte:in Stock/in Stock
Quantità:50g/100g
Purezza:99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):163.0/293.0
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:958-09-8)2'-Deoxyadenosine
sfd15822
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Xiamen PinR Bio-tech Co., Ltd.
(CAS:958-09-8)2'-deoxyadenosine
PR097
Purezza:97%
Quantità:1kg
Prezzo ($):Inchiesta